molecular formula C12H6F3N3 B13904898 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline

8-(Trifluoromethyl)pyrido[2,3-f]quinazoline

Katalognummer: B13904898
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: XLEJUHXTBLMKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Trifluoromethyl)pyrido[2,3-f]quinazoline is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group attached to the pyridoquinazoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

The synthesis of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline typically involves multi-step synthetic routes. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted benzaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .

Analyse Chemischer Reaktionen

8-(Trifluoromethyl)pyrido[2,3-f]quinazoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

8-(Trifluoromethyl)pyrido[2,3-f]quinazoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

8-(Trifluoromethyl)pyrido[2,3-f]quinazoline can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H6F3N3

Molekulargewicht

249.19 g/mol

IUPAC-Name

8-(trifluoromethyl)pyrido[2,3-f]quinazoline

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)11-17-6-8-9(18-11)4-3-7-2-1-5-16-10(7)8/h1-6H

InChI-Schlüssel

XLEJUHXTBLMKAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=CN=C(N=C3C=C2)C(F)(F)F)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.